molecular formula C8H7O3- B1228975 Mandelate CAS No. 769-61-9

Mandelate

Cat. No. B1228975
CAS RN: 769-61-9
M. Wt: 151.14 g/mol
InChI Key: IWYDHOAUDWTVEP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Mandelate is a hydroxy monocarboxylic acid anion. It derives from an acetate. It is a conjugate base of a mandelic acid.

Scientific Research Applications

1. Enzymatic Pathways and Metabolic Engineering

The mandelate pathway in Pseudomonas putida involves several enzymes, including mandelate racemase, (S)-mandelate dehydrogenase, and benzoylformate decarboxylase, which are crucial in microbial metabolism. These enzymes are interconnected and suggest the evolution of the mandelate pathway from preexisting metabolic pathways. This pathway has potential applications in metabolic engineering and biocatalysis (Tsou et al., 1990).

2. Substrate Spectrum and Biotransformation

Mandelate racemase is notable for its stability and substrate tolerance, making it suitable for racemizing non-natural α-hydroxycarboxylic acids in preparative-scale biotransformations. This enzyme's broad substrate spectrum is crucial in the racemization of various compounds, useful in pharmaceutical and chemical synthesis (Felfer et al., 2005).

3. Enzyme Superfamilies and Catalysis

Research on mandelate racemase and muconate lactonizing enzyme indicates diverse enzymatic activities within a superfamily. The study of these enzymes provides insights into the evolution of enzymatic functions and active site architectures, which is significant for understanding and designing novel enzymes for specific catalytic applications (Babbitt et al., 1995).

4. Microbial Metabolism and Evolutionary Biology

The metabolism of mandelate by various microorganisms illustrates the diversity of metabolic pathways. Studying these pathways sheds light on the evolutionary aspects of microbial metabolism and the formation of related compounds in different environments, contributing to our understanding of biological diversity and evolution (Fewson, 1988).

5. Biocatalytic Applications

Biocatalytic enantioconvergent separation of racemic mandelic acid demonstrates the potential of using enzymes for producing chiral compounds. This process, involving lipase and mandelate racemase, is significant for the production of high-purity chiral substances, crucial in pharmaceutical industries (Choi et al., 2007).

6. Innovative Cancer Treatment Strategies

A study on pH-sensitive methenamine mandelate-loaded nanoparticles offers a new approach to cancer treatment. These nanoparticles can induce DNA damage and apoptosis in cancer cells, demonstrating the potential of repurposing existing compounds for innovative therapeutic applications (Zhang et al., 2017).

properties

CAS RN

769-61-9

Product Name

Mandelate

Molecular Formula

C8H7O3-

Molecular Weight

151.14 g/mol

IUPAC Name

2-hydroxy-2-phenylacetate

InChI

InChI=1S/C8H8O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7,9H,(H,10,11)/p-1

InChI Key

IWYDHOAUDWTVEP-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)C(C(=O)[O-])O

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)[O-])O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a boiling suspension of 140 ml. of methyl ethyl ketone containing 18.7 g. (0.133 mole) of methenamine is slowly added a hot solution of 20.3 g (0.133 mole) of d-mandelic acid in 50 ml. of methyl ethyl ketone with vigorously stirring. The heat source is removed. The reaction mixture is stirred to room temperature, and then cooled in an ice-water bath. White crystals are collected by filtration, washed with a small amount of methyl ethyl ketone, followed by anhydrous ether, and dried at 50° C. in vacuum for 3 hours to obtain methenamine dextro-mandelate. mp. 133-4° C [c]D21 + 62.0° (C = 3,H2O)
Quantity
0.133 mol
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20.3 g
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0 (± 1) mol
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18.7 g
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Synthesis routes and methods II

Procedure details

To a boiling suspension of 160 ml. of methyl ethyl ketone containing 23.0 g. (0.165 mole) of methenamine is slowly added a hot suspension of 25 g. (0.16 mole) of l-mandelate acid in 60 ml. of methyl ethyl ketone. The heat source is removed. The solution is stirred to room temperature, then cooled in an ice-water bath. White crystals are collected by filtration, washed with a small amount of cold methyl ethyl ketone, followed by anhydrous ether, and dried at 50° C. in vacuum for 4.5 hours to obtain methenamine levo-mandelate. mp. 133.5°-135.5° C [α]D20 -63.3° (C = 3,H2O)
Quantity
0.165 mol
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reactant
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0.16 mol
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reactant
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0 (± 1) mol
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23 g
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Synthesis routes and methods III

Procedure details

(±)-3-[4-(2-(Cyclopropylmethoxy)ethyl)phenoxy]-2-hydroxypropylamine (25 g) was dissolved in hot water (200 ml) and methanol (50 ml). To this solution was added, with vigorous stirring, a solution of L-(+)-mandelic acid (14.35 g) in hot water (200 ml). The mixture was stirred for five minutes, cooled and seeded to give crystals. These were collected and recrystallised three times from hot water to afford a mandelate salt of 3-[4-(2-(cyclopropylmethoxy)ethyl)phenoxy]-2-hydroxypropylamine (5.04 g). To part of this compound (4.54 g) in chloroform (75 ml) was added 15% sodium carbonate solution (75 ml) and the two phase mixture was vigorously stirred at room temperature for one hour. The two layers were separated, the aqueous layer washed with chloroform (3×25 ml) and the organic layer and chloroform washings were combined, dried and evaporated under reduced pressure to give a residue (2.81 g). This residue was dissolved in hot acetonitrile (25 ml), filtered, evaporated to low volume and cooled to afford (-)-3-[4-(2-(cyclopropylmethoxy)ethyl)phenoxy]-2-hydroxypropylamine (2.05 g), [α]D25 =-17.77° [concentration 1.1% in ethanol:water:concentrated HCl (17:2:1)]: nuclear magnetic resonance spectrum consistent with racemic material; identical by chromatography.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
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solvent
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14.35 g
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reactant
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50 mL
Type
solvent
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Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

In 66 ml of acetone were dissolved 17.7 g of dl-1-benzyl-3-hydroxypyrrolidine and 15.2 g of D-(-)-mandelic acid with heating and the solution was allowed to stand overnight at 4° C. to deposit crystals. Then, 8.5 g of the crystals thus deposited were collected and recrystallized from 26 ml of acetone to provide 5.1 g of D-(-) -mandelate of (S)-(-)-1-benzyl-3-hydroxypyrrolidine. The specific rotation [α]D20 was -45.5° C. (c=1, methanol). When the recrystallization was further repeated, the specific rotation was not changed. The melting point was 101°-102° C.
Quantity
15.2 g
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reactant
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0 (± 1) mol
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reactant
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66 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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